2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate
CAS No.: 843673-49-4
Cat. No.: VC8139438
Molecular Formula: C10H7BrN2O4
Molecular Weight: 299.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 843673-49-4 |
|---|---|
| Molecular Formula | C10H7BrN2O4 |
| Molecular Weight | 299.08 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H7BrN2O4/c11-6-1-2-7(12-5-6)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2 |
| Standard InChI Key | MYMPMJUUVLMQLG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a pyrrolidine-2,5-dione (succinimide) ring with a 5-bromo-substituted picolinate ester. The succinimide group contributes electron-withdrawing properties, while the bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects that influence reactivity. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-2-carboxylate |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br |
| InChI Key | MYMPMJUUVLMQLG-UHFFFAOYSA-N |
| Molecular Formula | CHBrNO |
| Molecular Weight | 299.08 g/mol |
The crystal structure remains undetermined, but computational models predict planar geometry for the pyridine ring and a puckered conformation for the succinimide moiety .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The primary synthesis involves coupling 2,5-dioxopyrrolidine (succinimide) with 5-bromopicolinic acid via esterification. This reaction typically employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF). A representative procedure is as follows:
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Activation: 5-Bromopicolinic acid is treated with EDC and N-hydroxysuccinimide (NHS) to form an active ester intermediate.
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Coupling: The intermediate reacts with 2,5-dioxopyrrolidine under inert atmosphere at 0–25°C.
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Purification: Crude product is isolated via filtration and recrystallized from ethanol/water mixtures.
Yields range from 60–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).
Alternative Methodologies
Recent advances explore microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 100°C for 10 minutes in DMF increases yield to 85% while minimizing side products . Additionally, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) offers a greener alternative, though scalability remains challenging .
Applications in Chemical and Pharmaceutical Research
Role in Organic Synthesis
The compound serves as a versatile electrophilic reagent due to its activated ester group. Key applications include:
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Peptide Modification: The succinimide ester reacts selectively with primary amines, enabling conjugation of picolinate derivatives to peptides or proteins .
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Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitating access to bipyridine scaffolds .
Comparative Analysis with Structural Isomers
4-Bromopicolinate Isomer
The 4-bromo isomer (CAS No. 2804663-42-9) shares the same molecular formula but differs in bromine placement. Key contrasts include:
| Property | 5-Bromo Isomer | 4-Bromo Isomer |
|---|---|---|
| Reactivity in Coupling | Higher electrophilicity at C2 | Reduced steric hindrance at C3 |
| Melting Point | 152–154°C (predicted) | Not reported |
| Synthetic Utility | Preferred for CDK inhibitors | Used in fluorescence probes |
The 5-bromo derivative’s superior performance in kinase inhibitor synthesis arises from its optimized halogen bonding geometry .
Recent Advances and Future Directions
Patent Landscape
The 2025 Google Patent entry CA2734415A1 highlights picolinamide-based kinase inhibitors, with 5-bromo derivatives showing nanomolar IC values against CDK2/4/6. This aligns with trends in targeted cancer therapies, where bromine’s hydrophobicity improves blood-brain barrier penetration .
Emerging Applications
Ongoing studies explore the compound’s utility in:
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